molecular formula C12H13NO3 B2725933 6-Oxo-1-phenylpiperidine-3-carboxylic acid CAS No. 934550-82-0

6-Oxo-1-phenylpiperidine-3-carboxylic acid

Cat. No.: B2725933
CAS No.: 934550-82-0
M. Wt: 219.24
InChI Key: USERNGMOEBNQGS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-1-phenylpiperidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylacetonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent hydrolysis to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings, but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Oxo-1-phenylpiperidine-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

6-Oxo-1-phenylpiperidine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Oxo-1-phenylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets within cells. The compound can modulate various biochemical pathways, potentially affecting enzyme activity, receptor binding, and signal transduction processes. Detailed studies are required to fully elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    1-Phenylpiperidine-3-carboxylic acid: Lacks the oxo group at the 6-position.

    6-Oxo-1-phenylpiperidine-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position.

    6-Oxo-1-phenylpiperidine-4-carboxylic acid: Carboxylic acid group at the 4-position.

Uniqueness

6-Oxo-1-phenylpiperidine-3-carboxylic acid is unique due to the specific positioning of the oxo and carboxylic acid groups, which can influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

6-oxo-1-phenylpiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-11-7-6-9(12(15)16)8-13(11)10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USERNGMOEBNQGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(CC1C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934550-82-0
Record name 6-oxo-1-phenylpiperidine-3-carboxylic acid
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